Differential hERG Channel Blockade IC50: Renzapride vs. Cisapride, Prucalopride, Mosapride
Renzapride demonstrates an intermediate potency for blocking the human ether-à-gogo (hERG) cardiac potassium channel, a key predictor of proarrhythmic risk. In whole-cell patch-clamp experiments on cloned HERG channels transfected in COS-7 cells, renzapride exhibited an IC50 of 1.8 × 10⁻⁶ M (1.8 μM) [1]. This value places renzapride between the highly potent blocker cisapride (IC50 = 2.4 × 10⁻⁷ M, or 0.24 μM) and the less potent prucalopride (IC50 = 5.7 × 10⁻⁶ M, or 5.7 μM). Mosapride produced no significant effect on the recombinant HERG current [1]. The block mediated by renzapride was voltage-dependent, a characteristic shared with cisapride but not prucalopride [1]. Clinically, this intermediate hERG affinity correlates with the observation that renzapride does not prolong the QTc interval in humans, unlike cisapride, which was withdrawn due to fatal arrhythmias associated with potent hERG blockade [2].
| Evidence Dimension | hERG K+ channel blockade IC50 |
|---|---|
| Target Compound Data | IC50 = 1.8 × 10⁻⁶ M (1.8 μM) |
| Comparator Or Baseline | Cisapride: IC50 = 2.4 × 10⁻⁷ M (0.24 μM); Prucalopride: IC50 = 5.7 × 10⁻⁶ M (5.7 μM); Mosapride: No significant effect |
| Quantified Difference | Renzapride is 7.5-fold less potent than cisapride, 3.2-fold more potent than prucalopride |
| Conditions | Whole-cell patch-clamp; HERG-transfected COS-7 cells; 500 ms depolarizing prepulses; 37°C |
Why This Matters
Quantifies renzapride's proarrhythmic risk profile relative to other 5-HT4 agonists, informing cardiac safety assessment in research protocols.
- [1] Potet F, Bouyssou T, Escande D, Baró I. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel. J Pharmacol Exp Ther. 2001 Dec;299(3):1007-12. PMID: 11714889. View Source
- [2] PMC4112860. Table 2: Cisapride, Renzapride, Tegaserod Comparison. Safety: No prolongation of QTc interval for Renzapride. 2014. View Source
